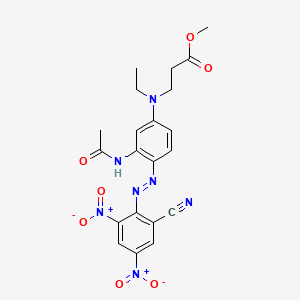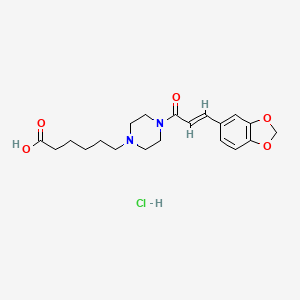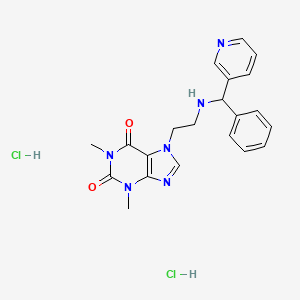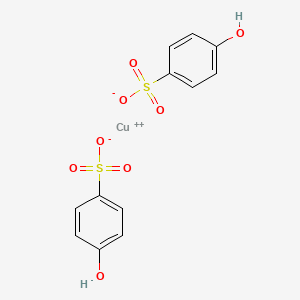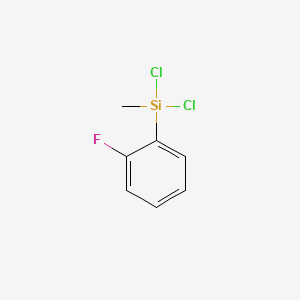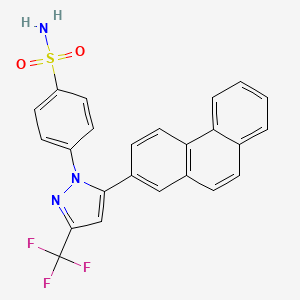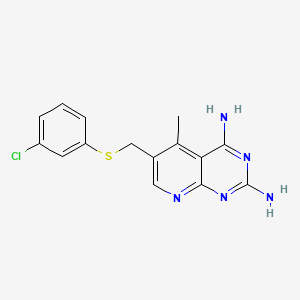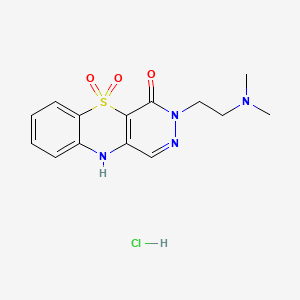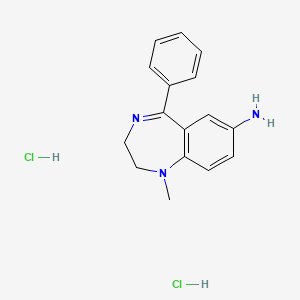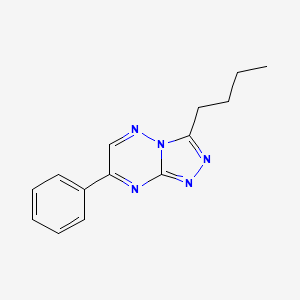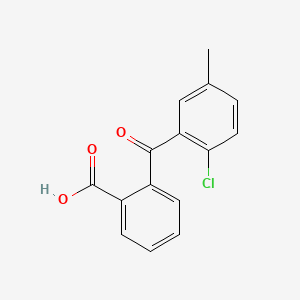
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the nitro group: Nitration of the benzimidazole core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.
Formation of the butynyl side chain: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Introduction of the diethylamino group: This step involves the alkylation of the amine with diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the thioether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the diethylamino group contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 4-(2-Naphthyloxy)-2-butyn-1-amine
- 4-(2-Methylphenoxy)-2-butyn-1-amine
- 4-(3-Methylphenoxy)-2-butyn-1-amine
- 4-(4-Methylphenoxy)-2-butyn-1-amine
- 4-Phenoxy-2-butyn-1-amine
Uniqueness
2-Butyn-1-amine, 4-((1-(4-(diethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-diethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
112094-02-7 |
|---|---|
分子式 |
C23H31N5O2S |
分子量 |
441.6 g/mol |
IUPAC名 |
4-[2-[4-(diethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C23H31N5O2S/c1-5-25(6-2)15-9-10-17-27-22-14-13-20(28(29)30)19-21(22)24-23(27)31-18-12-11-16-26(7-3)8-4/h13-14,19H,5-8,15-18H2,1-4H3 |
InChIキー |
LIVYTRKJOSUPNY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


